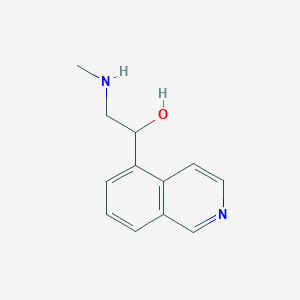

1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol

Descripción

1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol is a β-amino alcohol derivative featuring an isoquinoline aromatic system linked to a hydroxyethylamine moiety. The compound’s structure consists of a hydroxyl group (-OH) and a methylamino group (-NHCH₃) on adjacent carbons of the ethan-1-ol backbone, with the isoquinoline ring attached to the first carbon (C1) . This structural arrangement confers unique physicochemical properties, including moderate polarity due to the hydroxyl and amine groups, and aromatic π-π interactions from the isoquinoline system.

Propiedades

Fórmula molecular |

C12H14N2O |

|---|---|

Peso molecular |

202.25 g/mol |

Nombre IUPAC |

1-isoquinolin-5-yl-2-(methylamino)ethanol |

InChI |

InChI=1S/C12H14N2O/c1-13-8-12(15)11-4-2-3-9-7-14-6-5-10(9)11/h2-7,12-13,15H,8H2,1H3 |

Clave InChI |

OHGFKEZHRLICRC-UHFFFAOYSA-N |

SMILES canónico |

CNCC(C1=CC=CC2=C1C=CN=C2)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with isoquinoline, which is commercially available or can be synthesized from benzylamine and glyoxal.

N-Alkylation: Isoquinoline undergoes N-alkylation with an appropriate alkylating agent, such as methyl iodide, to introduce the methylamino group.

Reduction: The resulting N-methylisoquinolinium salt is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield 1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol.

Industrial Production Methods

Industrial production of 1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Halogenated isoquinoline derivatives.

Aplicaciones Científicas De Investigación

1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and alkaloids.

Biological Studies: Researchers use it to study the structure-activity relationships of isoquinoline derivatives and their biological effects.

Industrial Applications: It is employed in the production of dyes, pigments, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors in the central nervous system, modulating their activity.

Pathways Involved: It influences neurotransmitter pathways, including dopamine and serotonin, which are critical for mood regulation and cognitive functions.

Comparación Con Compuestos Similares

Synephrine (1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-ol)

- Structure: Replaces the isoquinoline group with a 4-hydroxyphenyl ring.

- Pharmacology : Acts as an α-adrenergic receptor agonist, used as a decongestant and stimulant .

- Key Difference: The isoquinoline moiety in the target compound may enhance lipophilicity and alter receptor selectivity compared to synephrine’s phenolic ring.

1-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol

- Structure: Substitutes isoquinoline with a 4-chlorophenyl group.

- Properties: The electron-withdrawing chlorine atom increases stability against oxidative degradation but reduces basicity compared to the isoquinoline system .

Methylone (1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-propanone)

Pentylon (bk-MBDP; 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)pentan-1-one)

- Structure : Extends the carbon chain (pentan-1-one) and incorporates a benzodioxole ring.

Data Table: Structural and Physicochemical Comparison

| Compound Name | Aromatic System | Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| 1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol | Isoquinoline | -OH, -NHCH₃ | C₁₂H₁₅N₂O | 219.27* | Moderate polarity, π-π interactions |

| Synephrine | 4-Hydroxyphenyl | -OH, -NHCH₃ | C₉H₁₃NO₂ | 167.21 | α-adrenergic agonist, hydrophilic |

| 1-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol | 4-Chlorophenyl | -OH, -NHCH₃ | C₉H₁₂ClNO | 201.66 | Enhanced stability, reduced basicity |

| Methylone | 1,3-Benzodioxol-5-yl | -CO-, -NHCH₃ | C₁₁H₁₃NO₃ | 207.23 | Serotonin release, stimulant |

| Pentylon (bk-MBDP) | 1,3-Benzodioxol-5-yl | -CO-(pentan-1-one), -NHCH₃ | C₁₃H₁₇NO₃ | 235.28 | High lipophilicity, CNS penetration |

*Calculated based on structural analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.